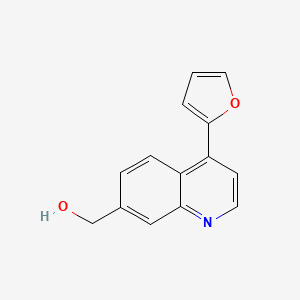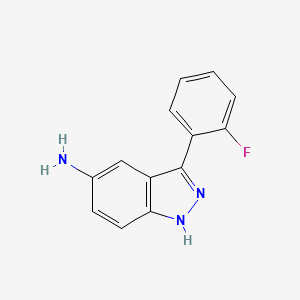
N,N-Dimethyl-4-(trimethylsilyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-4-(trimethylsilyl)benzamide is an organic compound with the molecular formula C12H19NOSi It is a derivative of benzamide, where the amide nitrogen is substituted with two methyl groups, and the benzene ring is substituted with a trimethylsilyl group at the para position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N-Dimethyl-4-(trimethylsilyl)benzamide can be synthesized through several methods. One common approach involves the reaction of 4-(trimethylsilyl)benzoic acid with N,N-dimethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, the purification steps may involve more advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyl-4-(trimethylsilyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to produce 4-(trimethylsilyl)benzoic acid and N,N-dimethylamine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halides or organometallic compounds in the presence of a catalyst.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions, often heated to accelerate the reaction.
Major Products
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: N-oxides of the original compound.
Reduction: Corresponding amines.
Hydrolysis: 4-(trimethylsilyl)benzoic acid and N,N-dimethylamine.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-4-(trimethylsilyl)benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of amides and other functionalized benzamides.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of specialty chemicals.
Wirkmechanismus
The mechanism by which N,N-Dimethyl-4-(trimethylsilyl)benzamide exerts its effects depends on the specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethylbenzamide: Lacks the trimethylsilyl group, making it less lipophilic.
N,N-Diethyl-4-(trimethylsilyl)benzamide: Similar structure but with ethyl groups instead of methyl groups on the amide nitrogen.
4-(Trimethylsilyl)benzoic acid: Precursor to N,N-Dimethyl-4-(trimethylsilyl)benzamide, lacks the amide functionality.
Uniqueness
This compound is unique due to the presence of both the trimethylsilyl group and the dimethylamide functionality. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable in various synthetic and research applications.
Eigenschaften
CAS-Nummer |
34906-65-5 |
|---|---|
Molekularformel |
C12H19NOSi |
Molekulargewicht |
221.37 g/mol |
IUPAC-Name |
N,N-dimethyl-4-trimethylsilylbenzamide |
InChI |
InChI=1S/C12H19NOSi/c1-13(2)12(14)10-6-8-11(9-7-10)15(3,4)5/h6-9H,1-5H3 |
InChI-Schlüssel |
LLCCMKZDTYYZGP-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1=CC=C(C=C1)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propan-2-ol](/img/structure/B11881774.png)
![3,8-Dimethyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B11881777.png)


![3,4-dinitro-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B11881793.png)






